Cas no 1376123-33-9 (2-(methoxymethyl)pyrrolidine hydrochloride)
2-(methoxymethyl)pyrrolidine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 2-(Methoxymethyl)-pyrrolidine HCl
- 2-(methoxymethyl)pyrrolidine hydrochloride
- 2-Methoxymethyl-pyrrolidine hydrochloride
- SCHEMBL17581371
- 2-(methoxymethyl)pyrrolidine;hydrochloride
- 1376123-33-9
- 2-(Methoxymethyl)pyrrolidinehydrochloride
- SB40210
- BS-27380
- CS-0210541
- Z1342208414
- AKOS024015894
- EN300-100027
- 2-(Methoxymethyl)pyrrolidine HCl
- C77885
- SB20025
- BFC12333
-
- MDL: MFCD22056323
- Inchi: 1S/C6H13NO.ClH/c1-8-5-6-3-2-4-7-6;/h6-7H,2-5H2,1H3;1H
- InChI Key: QTMPYFZNWHQZAZ-UHFFFAOYSA-N
- SMILES: Cl.O(C)CC1CCCN1
Computed Properties
- Exact Mass: 151.0763918g/mol
- Monoisotopic Mass: 151.0763918g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 65.5
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 21.3Ų
2-(methoxymethyl)pyrrolidine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M269633-50mg |
2-(Methoxymethyl)pyrrolidine Hydrochloride |
1376123-33-9 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M269633-100mg |
2-(Methoxymethyl)pyrrolidine Hydrochloride |
1376123-33-9 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M269633-500mg |
2-(Methoxymethyl)pyrrolidine Hydrochloride |
1376123-33-9 | 500mg |
$ 185.00 | 2022-06-04 | ||
| Apollo Scientific | OR960192-1g |
2-(Methoxymethyl)pyrrolidine hydrochloride |
1376123-33-9 | 98% | 1g |
£95.00 | 2025-02-21 | |
| Apollo Scientific | OR960192-5g |
2-(Methoxymethyl)pyrrolidine hydrochloride |
1376123-33-9 | 98% | 5g |
£250.00 | 2025-02-21 | |
| Apollo Scientific | OR960192-10g |
2-(Methoxymethyl)pyrrolidine hydrochloride |
1376123-33-9 | 98% | 10g |
£435.00 | 2025-02-21 | |
| Chemenu | CM501347-1g |
2-(Methoxymethyl)pyrrolidinehydrochloride |
1376123-33-9 | 98% | 1g |
$62 | 2023-01-01 | |
| Ambeed | A426660-1g |
2-(Methoxymethyl)pyrrolidine hydrochloride |
1376123-33-9 | 98% | 1g |
$56.0 | 2024-04-24 | |
| eNovation Chemicals LLC | D972002-1g |
2-Methoxymethyl-pyrrolidine hydrochloride |
1376123-33-9 | 95% | 1g |
$100 | 2024-07-28 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA378-1-1g |
2-(methoxymethyl)pyrrolidine hydrochloride |
1376123-33-9 | 95% | 1g |
¥350.0 | 2024-04-24 |
2-(methoxymethyl)pyrrolidine hydrochloride Suppliers
2-(methoxymethyl)pyrrolidine hydrochloride Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 2-(methoxymethyl)pyrrolidine hydrochloride
Introduction to 2-(methoxymethyl)pyrrolidine hydrochloride (CAS No. 1376123-33-9)
2-(methoxymethyl)pyrrolidine hydrochloride, identified by its Chemical Abstracts Service (CAS) number 1376123-33-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolidine class, a heterocyclic structure that has garnered considerable attention due to its versatile applications in drug design and development. The presence of a methoxymethyl (methyl ether) group and a hydrochloride salt form enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry.
The pyrrolidine core is a six-membered saturated ring containing one nitrogen atom, which imparts unique electronic and steric properties. These properties are highly conducive to the development of biologically active molecules, as the nitrogen atom can participate in hydrogen bonding and coordinate with metal ions, facilitating various biochemical interactions. In recent years, 2-(methoxymethyl)pyrrolidine hydrochloride has been explored in the synthesis of novel therapeutic agents, particularly in the fields of immunomodulation and central nervous system (CNS) disorders.
One of the most compelling aspects of this compound is its role as a building block in medicinal chemistry. The methoxymethyl substituent provides a reactive site for further functionalization, enabling chemists to design complex molecules with targeted pharmacological profiles. For instance, researchers have utilized this compound to develop inhibitors of enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are pivotal in the production of pro-inflammatory mediators like prostaglandins and leukotrienes, making them attractive targets for therapeutic intervention.
Recent studies have highlighted the potential of 2-(methoxymethyl)pyrrolidine hydrochloride in the development of small-molecule drugs for neurological disorders. The pyrrolidine scaffold is frequently found in compounds that interact with neurotransmitter receptors, such as serotonin and dopamine receptors. For example, derivatives of this compound have been investigated for their ability to modulate serotonin receptor activity, which is relevant to conditions like depression and anxiety disorders. The hydrochloride salt form further enhances the pharmacokinetic properties of these derivatives, improving their bioavailability and stability.
The pharmaceutical industry has also explored 2-(methoxymethyl)pyrrolidine hydrochloride as a precursor in the synthesis of antiviral agents. The structural flexibility of the pyrrolidine ring allows for the introduction of various functional groups that can mimic viral targets or disrupt viral replication mechanisms. Preliminary research indicates that certain derivatives of this compound exhibit inhibitory effects against RNA-dependent RNA polymerases (RdRp), key enzymes in viral replication cycles. This finding opens up new avenues for antiviral drug development, particularly against emerging infectious diseases.
In addition to its pharmaceutical applications, 2-(methoxymethyl)pyrrolidine hydrochloride has shown promise in materials science and agrochemical research. Its ability to act as a chelating agent makes it useful in metal-organic frameworks (MOFs) and catalytic systems. These frameworks are employed in various industrial processes, including carbon capture and hydrogen storage. Furthermore, derivatives of this compound have been tested as intermediates in the synthesis of pesticides and herbicides, offering enhanced efficacy and environmental safety.
The synthesis of 2-(methoxymethyl)pyrrolidine hydrochloride typically involves multi-step organic reactions, starting from readily available pyrrolidine derivatives. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantioselectivity. These techniques are crucial for producing enantiomerically pure compounds, which are often required for optimal pharmacological activity.
The safety profile of 2-(methoxymethyl)pyrrolidine hydrochloride is another critical consideration in its application. Extensive toxicological studies have been conducted to assess its acute and chronic effects on mammalian systems. These studies have demonstrated that the compound exhibits low toxicity at therapeutic doses but may cause mild gastrointestinal discomfort at higher concentrations. As with any chemical substance used in pharmaceutical research, proper handling protocols must be followed to ensure worker safety and environmental protection.
The future prospects for 2-(methoxymethyl)pyrrolidine hydrochloride are promising, given its versatility as a synthetic intermediate and its potential therapeutic applications. Ongoing research aims to expand its utility by exploring novel synthetic routes and discovering new biological activities. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into clinical applications that benefit patients worldwide.
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